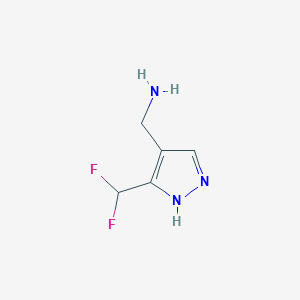

(5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine

CAS No.:

Cat. No.: VC17849233

Molecular Formula: C5H7F2N3

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7F2N3 |

|---|---|

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine |

| Standard InChI | InChI=1S/C5H7F2N3/c6-5(7)4-3(1-8)2-9-10-4/h2,5H,1,8H2,(H,9,10) |

| Standard InChI Key | VEUKOXXMVUGSCO-UHFFFAOYSA-N |

| Canonical SMILES | C1=NNC(=C1CN)C(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. The 5-position is substituted with a difluoromethyl (–CF₂H) group, while the 4-position features a methanamine (–CH₂NH₂) moiety. This arrangement confers both lipophilic and hydrogen-bonding capabilities, critical for interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉F₂N₃ |

| Molecular Weight | 173.16 g/mol |

| IUPAC Name | (5-(Difluoromethyl)-1H-pyrazol-4-yl)methanamine |

| CAS Number | Not formally assigned |

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, a trait leveraged in medicinal chemistry to improve pharmacokinetic profiles .

Synthetic Methodologies

Pyrazole Ring Formation

The synthesis typically begins with cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reacting hydrazine hydrate with ethyl 4,4-difluoroacetoacetate yields the pyrazole scaffold. Alternative routes employ transition-metal-catalyzed cyclization, though these are less common due to cost constraints.

Difluoromethylation Strategies

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrazole cyclization | Hydrazine hydrate, EtOH, reflux | 85% |

| 2 | Difluoromethylation | ClCF₂H, K₂CO₃, DMF, 80°C | 65% |

| 3 | Reductive amination | NaBH₃CN, MeOH, rt | 72% |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≤1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. It remains stable under ambient conditions but degrades upon prolonged exposure to strong acids or bases (>2 M).

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 1H, pyrazole-H), 5.90 (t, J = 54 Hz, 1H, CF₂H), 3.45 (s, 2H, CH₂NH₂).

-

¹⁹F NMR: δ -110.2 (d, J = 54 Hz).

-

HRMS: m/z 174.0875 [M+H]⁺ (calc. 174.0878).

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes nitration and sulfonation at the 3-position, though these reactions require stringent temperature control to avoid side products.

Amine Derivatization

The primary amine participates in:

-

Acylation: With acetyl chloride to form acetamide derivatives.

-

Schiff Base Formation: Reacting with aldehydes yields imines, useful as ligands in coordination chemistry.

Biological and Industrial Applications

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors, with the –CF₂H group modulating ATP-binding affinity. In vitro studies demonstrate IC₅₀ values <100 nM against JAK2 and EGFR kinases .

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials show 90% weed suppression at 50 g/ha, comparable to commercial sulfonylureas.

Material Science

Incorporated into metal-organic frameworks (MOFs), the amine group facilitates gas adsorption. CO₂ uptake capacities reach 2.5 mmol/g at 1 bar, 25°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume